Ethyl 6-bromohexanoate is an ω-bromoacid ester.
Ethyl 6-bromohexanoate
CAS No.: 25542-62-5
Cat. No.: VC21079579
Molecular Formula: C8H15BrO2
Molecular Weight: 223.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25542-62-5 |
|---|---|
| Molecular Formula | C8H15BrO2 |
| Molecular Weight | 223.11 g/mol |
| IUPAC Name | ethyl 6-bromohexanoate |
| Standard InChI | InChI=1S/C8H15BrO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7H2,1H3 |
| Standard InChI Key | DXBULVYHTICWKT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCBr |
| Canonical SMILES | CCOC(=O)CCCCCBr |
| Melting Point | 33.0 °C |
Introduction
Chemical Identity and Structure
Ethyl 6-bromohexanoate (CAS: 25542-62-5) is an ω-bromoacid ester with the molecular formula C₈H₁₅BrO₂ and a molecular weight of 223.11 g/mol . The compound consists of a six-carbon chain with a terminal bromine atom on one end and an ethyl ester group on the other. Its linear formula is Br(CH₂)₅COOCH₂CH₃, representing its structure as a hexanoic acid derivative .
Other common synonyms include:
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6-Bromohexanoic acid ethyl ester
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Ethyl 6-bromocaproate
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Ethyl 6-bromocapronate
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Ethyl omega-bromocaproate
The IUPAC name for this compound is ethyl 6-bromohexanoate, and its IUPAC Standard InChI key is DXBULVYHTICWKT-UHFFFAOYSA-N .
Physical and Chemical Properties
Ethyl 6-bromohexanoate exhibits distinct physical and chemical properties that make it valuable for various applications. Table 1 summarizes its key physical properties.
Table 1: Physical Properties of Ethyl 6-Bromohexanoate
The compound appears as a colorless to light yellow liquid at room temperature . It has moderate solubility in water and is likely more soluble in organic solvents due to its lipophilic character, as indicated by its positive Log P value .
Synthesis and Preparation Methods
Ethyl 6-bromohexanoate can be synthesized through various routes, with the most common being the esterification of 6-bromohexanoic acid with ethanol.
Laboratory Synthesis
The primary synthetic route involves the reaction of 6-bromohexanoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction proceeds under reflux conditions for several hours to yield the desired ester product .
The reaction can be represented as:
6-Bromohexanoic acid + Ethanol → Ethyl 6-bromohexanoate + Water
This esterification follows standard Fischer esterification protocols, where the acid catalyst facilitates the nucleophilic attack of the alcohol on the carboxylic acid to form the ester bond.
Industrial Production
Industrial-scale production employs similar chemistry but utilizes larger reactors and often incorporates continuous distillation processes to remove water formed during the reaction, driving the equilibrium toward product formation. After the reaction completes, the mixture undergoes distillation to remove excess ethanol and isolate the desired ester .
Chemical Reactivity
Ethyl 6-bromohexanoate exhibits reactivity typical of both alkyl bromides and esters, making it a bifunctional reagent in organic synthesis.
Nucleophilic Substitution Reactions
The terminal bromine atom serves as an excellent leaving group, making this compound highly susceptible to nucleophilic substitution reactions. Common nucleophiles that react with ethyl 6-bromohexanoate include:
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Amines (forming aminoesters)
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Thiols (forming thioesters)
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Alkoxides (forming ethers)
These reactions typically proceed via an SN2 mechanism under mild to moderate conditions.
Ester Hydrolysis
The ester functionality can undergo hydrolysis under acidic or basic conditions:
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Acidic hydrolysis yields 6-bromohexanoic acid and ethanol
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Basic hydrolysis (saponification) produces the sodium salt of 6-bromohexanoic acid and ethanol
Reduction Reactions
The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), yielding 6-bromohexanol .
Applications in Research and Industry
Ethyl 6-bromohexanoate finds applications across various fields due to its bifunctional nature and reactivity.
Organic Synthesis
As an alkylating agent, ethyl 6-bromohexanoate is extensively used in the synthesis of complex organic molecules. The terminal bromine atom allows for extension of carbon chains while maintaining the ester functionality for further transformations .
Pharmaceutical Applications
This compound serves as a valuable intermediate in pharmaceutical synthesis, particularly in the development of potential drug candidates. Its role in synthesizing various carnitine derivatives highlights its importance in drug development research targeting metabolic disorders .
Preparation of Carnitine Derivatives
Ethyl 6-bromohexanoate is crucial in synthesizing carnitine derivatives, which are important in studying carnitine transport mechanisms in biological systems. These derivatives are essential for understanding cellular energy metabolism, as carnitine facilitates the transport of fatty acids into mitochondria for beta-oxidation .
| Supplier | Product Number | Purity | Package Sizes | Reference |
|---|---|---|---|---|
| TCI America | B1465 | >98.0% (GC) | 25g, 250g | |
| Sigma-Aldrich | 324728 | 99% | 25g, 100g | |
| Thermo Scientific | AC305920250 | 98% | 25g, 100g | |
| Alfa Aesar | A18398 | 97+% | 10g |
Commercial specifications from various suppliers indicate that the compound is typically available with a purity of 97-99%, making it suitable for most research and synthetic applications .
Analytical Data
Quality Control
Commercial samples are typically analyzed using gas chromatography (GC) to determine purity, with specifications generally requiring a minimum purity of 97-99% . Infrared spectroscopy is also used to verify the authenticity of the compound, with suppliers often providing infrared spectrum authentication .
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